![molecular formula C9H3Cl2N3 B1320695 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-45-3](/img/structure/B1320695.png)
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Overview
Description
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H3Cl2N3 . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridine rings .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile consists of a naphthyridine core, which is a naphthalene analog of pyridine with one nitrogen atom in each ring . The compound has two chlorine atoms and a carbonitrile group attached to the naphthyridine core .Scientific Research Applications
Anticancer Research
4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: has shown promise in anticancer research. Studies have indicated that naphthyridine derivatives exhibit a range of biological activities, including anticancer properties . These compounds have been studied for their effects on various cancer cell lines, and the structure–activity relationship (SAR) alongside molecular modeling studies has been utilized to understand their mechanism of action.
Photophysical Applications
Lastly, the photophysical properties of naphthyridines are of interest for applications in diagnostics and imaging. The compound’s ability to absorb and emit light at specific wavelengths can be harnessed in the design of diagnostic assays and imaging agents.
Each of these fields presents a unique avenue for the application of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile , and ongoing research continues to expand our understanding of its full potential. The compound’s diverse range of activities makes it a versatile tool in both scientific research and practical applications .
Future Directions
The future directions for the study of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, these compounds may have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQWZDOLIYAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595023 | |
Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
305371-45-3 | |
Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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